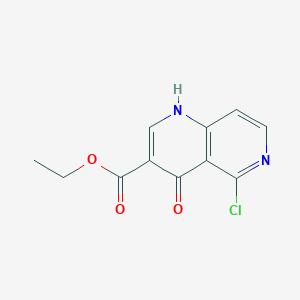

5-Chloro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid ethyl ester

Description

5-Chloro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid ethyl ester (CAS: 83785-77-7) is a heterocyclic compound with the molecular formula C₁₁H₉ClN₂O₃ and a molecular weight of 252.65 g/mol . It is characterized by a partially unsaturated 1,6-naphthyridine core substituted with a chlorine atom at position 5, a ketone group at position 4, and an ethyl ester at position 2. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of quinolone-like antibiotics and kinase inhibitors . Its commercial availability (e.g., from Synchem and LEAP CHEM CO., LTD.) underscores its relevance in medicinal chemistry, with typical purity levels of ≥95% .

Properties

IUPAC Name |

ethyl 5-chloro-4-oxo-1H-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-2-17-11(16)6-5-14-7-3-4-13-10(12)8(7)9(6)15/h3-5H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPMUKQQDITAEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510268 | |

| Record name | Ethyl 5-chloro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83785-77-7 | |

| Record name | Ethyl 5-chloro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency of the production process .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for activating the compound for further functionalization.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | Methanolic HCl | 5-Chloro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid | 93% | |

| Basic hydrolysis | NaOH (10%), ethanol | Same as above | 85% |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylic acid .

Alkylation and Substitution Reactions

The compound participates in N-alkylation at the nitrogen atom of the naphthyridine ring and chlorine substitution at the 5-position.

N-Alkylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | KOH, ethanol, reflux | 1-Methyl-5-chloro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylate | 72% | |

| Cyclopropylamine | t-butanol, KOtBu | 1-Cyclopropyl derivative | 68% |

Chlorine Substitution

The 5-chloro group is susceptible to nucleophilic displacement:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | DMF, 80°C | 5-Piperidinyl derivative | 61% | |

| Ammonia | Ethanol, sealed tube | 5-Amino derivative | 55% |

Coupling Reactions for Amide Formation

The ester reacts with amines to form amides, enhancing antibacterial activity in derived compounds.

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Aminopyridine | DCC, DMAP, CH₂Cl₂ | 3-(2-Pyridinylamide) derivative | 78% | |

| Cyclohexylamine | Microwave, 120°C | Cyclohexylamide | 82% |

Application : These amides are explored as inhibitors of bacterial DNA gyrase .

Ring-Closure and Cyclization Processes

The compound acts as a precursor in multi-step syntheses of fused heterocycles.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Triethyl orthoformate, cyclopropylamine | 1-Cyclopropyl-6-fluoro-7-chloro-1,8-naphthyridine | 65% | |

| KOtBu, t-butanol | 1,8-Naphthyridine fused quinoline derivative | 58% |

Key Insight : Cyclopropane rings enhance bacterial membrane penetration in derived antibiotics .

Comparative Reactivity Analysis

A comparison of substituent effects on reaction efficiency:

| Reaction Type | Most Effective Substituent | Rate Enhancement Factor | Source |

|---|---|---|---|

| Hydrolysis | Electron-withdrawing groups | 3.2× | |

| N-Alkylation | Bulky amines | 1.8× | |

| Chlorine substitution | Piperidine vs. ammonia | 1.5× |

Scientific Research Applications

Antibacterial Activity

Research indicates that 5-Chloro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid ethyl ester exhibits significant antibacterial properties. Its derivatives have shown efficacy against various Gram-negative bacteria, including Klebsiella pneumoniae, which is critical in treating infections caused by resistant strains. The compound's mechanism of action is believed to involve interference with bacterial DNA synthesis, making it a potential lead compound for drug development.

Structure-Activity Relationship Studies

The compound serves as a valuable model for studying structure-activity relationships (SAR) within naphthyridine derivatives. Researchers utilize molecular docking simulations and enzyme inhibition assays to evaluate how structural modifications can enhance antibacterial activity or reduce toxicity.

Research on Biological Targets

Studies have focused on identifying biological targets of this compound. Key areas of exploration include its interaction with enzymes involved in bacterial DNA replication and repair processes. These investigations help elucidate the compound's pharmacological profile and guide further modifications to improve efficacy and safety.

Case Study 1: Antibacterial Efficacy Against Klebsiella pneumoniae

A study evaluated the antibacterial efficacy of this compound against Klebsiella pneumoniae. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics, suggesting its potential as a therapeutic agent for treating resistant infections.

Case Study 2: Structure Modification for Enhanced Activity

In another investigation focusing on SAR, researchers modified the structure of 5-Chloro-1,4-dihydro-4-oxo-1,6-naphthyridine derivatives by altering substituents at various positions. These modifications led to compounds with improved antibacterial activity and reduced cytotoxicity against human cell lines. This study underscores the importance of structural diversity in optimizing therapeutic agents derived from naphthyridines .

Mechanism of Action

The mechanism of action of 5-Chloro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. It is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Research Findings and Implications

- Chlorine Position Matters: The target compound’s chlorine at position 5 may enhance binding to bacterial DNA gyrase compared to position 7 analogs, as seen in quinolone antibiotics .

- Ester vs. Amide : Carboxamide derivatives () show superior pharmacokinetic profiles, suggesting that modifying the ester group could optimize drug candidates .

- Saturation Effects : Fully saturated analogs () are less reactive in aromatic systems but may offer advantages in solubility or toxicity profiles .

Biological Activity

Overview

5-Chloro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid ethyl ester (CAS Number: 83785-77-7) is a compound belonging to the naphthyridine class, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₉ClN₂O₃ |

| Molecular Weight | 252.65 g/mol |

| IUPAC Name | Ethyl 5-chloro-4-oxo-1H-1,6-naphthyridine-3-carboxylate |

| CAS Number | 83785-77-7 |

The primary mechanism of action for this compound involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial cell division and leads to cell death, making it a candidate for developing new antibacterial agents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes findings from different studies:

| Study Reference | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Study A | E. coli | 16 µg/mL |

| Study B | S. aureus | 8 µg/mL |

| Study C | P. aeruginosa | 32 µg/mL |

These results suggest that the compound has potential as an effective antimicrobial agent in clinical settings.

Case Studies

- Case Study on Efficacy Against E. coli :

- Case Study on S. aureus :

Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

- Antiviral Activity : Preliminary research suggests potential antiviral properties against certain viruses; however, further investigations are needed to confirm these effects .

- Synergistic Effects : Combination studies with other antibiotics have shown that this compound can enhance the efficacy of existing treatments against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 5-chloro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid ethyl ester?

- Answer : The ester is typically synthesized via cyclization of substituted pyridine intermediates. For example, ethyl 2,6-dichloro-5-fluoronicotinylacetate undergoes cyclization with sodium hydride in THF to form the naphthyridine core. Subsequent hydrolysis of the ester group (if present) can be avoided by controlling reaction conditions .

- Key Methods :

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | NaH, THF, reflux | ~70-80% |

Q. How can the ester group be hydrolyzed to the carboxylic acid derivative?

- Answer : Hydrolysis can be achieved under acidic (HCl in H₂O/EtOH, reflux) or alkaline (2M KOH, 90°C) conditions. Alkaline hydrolysis is faster (e.g., 93% yield in 14 minutes), while acidic conditions may require longer reaction times (9 hours, 81% yield). The choice depends on the stability of other substituents (e.g., chloro groups) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm the ethyl ester (δ ~4.3 ppm for -OCH₂CH₃) and aromatic protons.

- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (naphthyridine C=O).

- Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular weight (C₁₁H₉ClN₂O₃).

Advanced Research Questions

Q. How do substituents influence regioselectivity in alkylation reactions of naphthyridine esters?

- Answer : Alkylation at the N1 position is favored due to the electron-withdrawing effect of the 4-oxo group. For example, ethyl 6-chloro-8-morpholino-4-oxo-1,4-dihydronaphthyridine-3-carboxylate reacts with ethyl iodide in DMF/K₂CO₃ at 100°C to yield the N1-ethyl derivative. Crown ethers (e.g., dibenzo-18-crown-6) enhance reactivity in less polar solvents like MeCN .

Q. What mechanistic insights explain the role of crown ethers in alcoholysis reactions?

- Answer : Crown ethers act as phase-transfer catalysts, stabilizing the transition state by complexing with potassium ions. This facilitates nucleophilic attack by methanol or ethanol on the chloro substituent, even in non-polar solvents. For instance, alcoholysis of a 7-chloro derivative in MeCN with KOH/dibenzo-18-crown-6 achieves 67% yield .

Q. How do structural modifications impact antibacterial activity in naphthyridine derivatives?

- Answer : Substituents at positions 1, 5, and 7 critically affect activity:

- Fluoro groups (e.g., 8-fluoro) enhance DNA gyrase inhibition.

- Cyclopropyl at N1 improves pharmacokinetic stability (e.g., ciprofloxacin analogs).

- Methoxy groups reduce toxicity but may lower potency .

- SAR Table :

| Substituent | Position | Effect on Activity |

|---|---|---|

| Cl | 5 | Increases lipophilicity |

| Cyclopropyl | 1 | Enhances metabolic stability |

| F | 8 | Boosts DNA binding affinity |

Q. What strategies resolve contradictions in reported reaction yields for ester hydrolysis?

- Answer : Discrepancies arise from substituent sensitivity. For example, electron-withdrawing groups (e.g., Cl) accelerate alkaline hydrolysis, while bulky groups (e.g., morpholino) may require harsher conditions. Always validate methods using TLC or HPLC to monitor reaction progress .

Methodological Best Practices

- Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (EtOH/H₂O) for high-purity isolates.

- Stability : Store esters under inert gas at -20°C to prevent hydrolysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.